molecular formula C10H14O B1596265 (S)-(-)-1-Phenyl-1-butanol CAS No. 22135-49-5

(S)-(-)-1-Phenyl-1-butanol

Cat. No.: B1596265
CAS No.: 22135-49-5
M. Wt: 150.22 g/mol
InChI Key: HQRWWHIETAKIMO-JTQLQIEISA-N
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Description

(S)-(-)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the first carbon of a butanol chain. This compound is notable for its enantiomeric purity, which is crucial in various applications, particularly in the pharmaceutical industry where the specific stereochemistry can significantly impact biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1-Phenyl-1-butanol can be synthesized through several methods, including:

    Asymmetric Reduction: One common method involves the asymmetric reduction of 1-phenyl-1-butanone using chiral catalysts or reagents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield high enantiomeric excess.

    Grignard Reaction: Another method involves the Grignard reaction where phenylmagnesium bromide reacts with butanal, followed by reduction.

Industrial Production Methods: In industrial settings, the production of this compound often involves:

    Enzymatic Reduction: Utilizing enzymes such as alcohol dehydrogenases that can selectively reduce ketones to the desired chiral alcohol.

    Chiral Pool Synthesis: Starting from naturally occurring chiral compounds and modifying them through a series of chemical reactions to obtain the target molecule.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1-Phenyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-phenyl-1-butanal or further to 1-phenyl-1-butanoic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to 1-phenylbutane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: 1-Phenyl-1-butanal, 1-Phenyl-1-butanoic acid.

    Reduction: 1-Phenylbutane.

    Substitution: 1-Phenyl-1-bromobutane, 1-Phenyl-1-chlorobutane.

Scientific Research Applications

(S)-(-)-1-Phenyl-1-butanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its enantiomeric purity.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Employed in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Phenyl-1-butanol involves its interaction with various molecular targets:

    Enzymatic Interaction: It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.

    Receptor Binding: Its chiral nature allows it to selectively bind to specific receptors, influencing biological responses.

    Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cellular signaling depending on its specific application.

Comparison with Similar Compounds

    ®-(+)-1-Phenyl-1-butanol: The enantiomer of (S)-(-)-1-Phenyl-1-butanol, which may have different biological activities.

    1-Phenyl-1-propanol: A shorter chain analog with similar chemical properties but different physical and biological characteristics.

    1-Phenyl-2-butanol: A positional isomer with the hydroxyl group on the second carbon, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S)-1-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRWWHIETAKIMO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944779
Record name 1-Phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22135-49-5
Record name 1-Phenylbutanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLBUTANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJM1441XOL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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